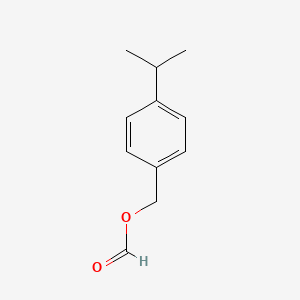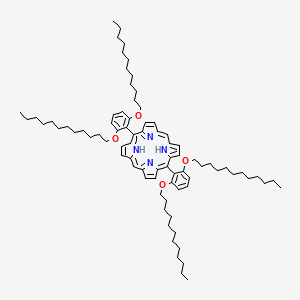
5,15-Bis(2,6-didodecoxyphenyl)-21,23-dihydroporphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,15-Bis(2,6-didodecoxyphenyl)-21,23-dihydroporphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is characterized by its two 2,6-didodecoxyphenyl groups attached at the 5 and 15 positions of the porphyrin ring, and it is known for its unique optical and electronic properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Bis(2,6-didodecoxyphenyl)-21,23-dihydroporphyrin typically involves the condensation of pyrrole with an aldehyde under acidic conditions to form the porphyrin core. The 2,6-didodecoxyphenyl groups are then introduced through a series of substitution reactions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification processes such as column chromatography and recrystallization are employed to achieve the required purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
5,15-Bis(2,6-didodecoxyphenyl)-21,23-dihydroporphyrin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin species.
Substitution: The phenyl groups can undergo substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin dications, while substitution reactions can introduce new functional groups onto the phenyl rings .
Applications De Recherche Scientifique
5,15-Bis(2,6-didodecoxyphenyl)-21,23-dihydroporphyrin has a wide range of scientific research applications:
Biology: The compound can be used in studies of heme proteins and other porphyrin-containing biomolecules.
Mécanisme D'action
The mechanism of action of 5,15-Bis(2,6-didodecoxyphenyl)-21,23-dihydroporphyrin involves its ability to absorb light and transfer energy to other molecules. This can lead to the generation of reactive oxygen species, which can cause damage to cellular components. The compound’s molecular targets include various biomolecules such as proteins and nucleic acids, and its pathways involve photochemical reactions that produce singlet oxygen and other reactive species .
Comparaison Avec Des Composés Similaires
Similar Compounds
5,10,15,20-Tetraphenylporphyrin: A widely studied porphyrin with four phenyl groups attached to the porphyrin ring.
5,15-Bis(2,6-dimethoxyphenyl)porphyrin: Similar to the compound but with methoxy groups instead of dodecoxy groups.
5,15-Bis(2,6-dichlorophenyl)porphyrin: Contains chlorophenyl groups, which can alter its electronic properties.
Uniqueness
5,15-Bis(2,6-didodecoxyphenyl)-21,23-dihydroporphyrin is unique due to its long alkyl chains, which can enhance its solubility in organic solvents and improve its self-assembly properties. These features make it particularly suitable for applications in organic electronics and photovoltaics .
Propriétés
Formule moléculaire |
C80H118N4O4 |
|---|---|
Poids moléculaire |
1199.8 g/mol |
Nom IUPAC |
5,15-bis(2,6-didodecoxyphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C80H118N4O4/c1-5-9-13-17-21-25-29-33-37-41-59-85-73-47-45-48-74(86-60-42-38-34-30-26-22-18-14-10-6-2)79(73)77-69-55-51-65(81-69)63-67-53-57-71(83-67)78(72-58-54-68(84-72)64-66-52-56-70(77)82-66)80-75(87-61-43-39-35-31-27-23-19-15-11-7-3)49-46-50-76(80)88-62-44-40-36-32-28-24-20-16-12-8-4/h45-58,63-64,81,84H,5-44,59-62H2,1-4H3 |
Clé InChI |
FLTWEQFUBFXXEW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCCCCCC)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=C(C=CC=C7OCCCCCCCCCCCC)OCCCCCCCCCCCC)C=C4)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![calcium;3-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-5-chloro-4-ethylbenzenesulfonate](/img/structure/B13780698.png)


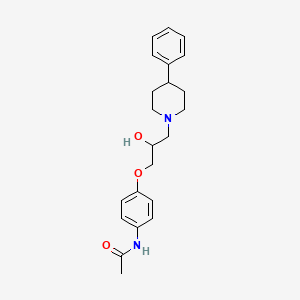

![1h-Cyclopropa[d]pyrrolo[2,1-b]thiazole](/img/structure/B13780732.png)
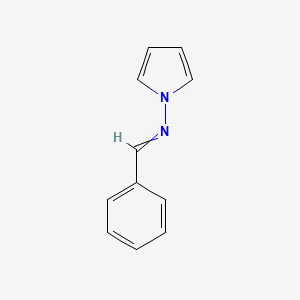
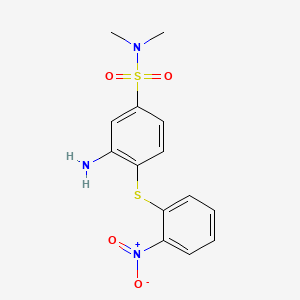
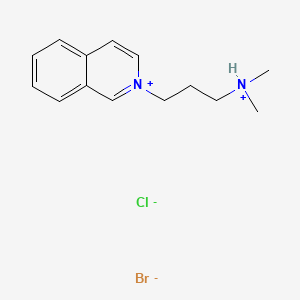
![Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13780756.png)
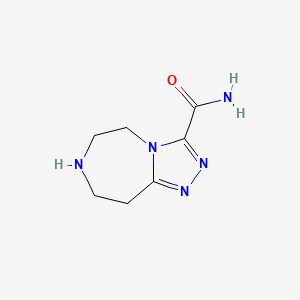
![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)
![4-[2-[3-(3-methoxyphenyl)-3-propylazetidin-1-yl]ethyl]aniline](/img/structure/B13780769.png)
